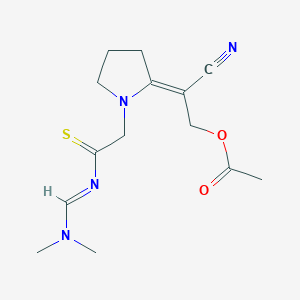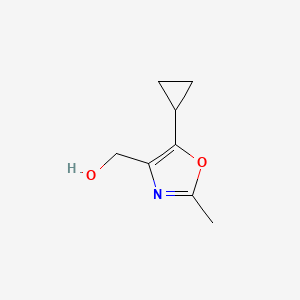![molecular formula C22H17ClN2O B15209483 5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- CAS No. 629643-18-1](/img/structure/B15209483.png)
5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile: is a complex organic compound featuring a biphenyl group, a chlorophenyl group, and an isoxazolidine ring with a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The biphenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of oxazolidinones.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the biphenyl and chlorophenyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.
Biology: In biological research, it is used to study the interactions of isoxazolidine derivatives with biological targets, including enzymes and receptors.
Industry: In the materials science industry, the compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The isoxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The nitrile group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
- 3-([1,1’-Biphenyl]-4-yl)-2-phenylisoxazolidine-5-carbonitrile
- 3-(4-Chlorophenyl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)isoxazolidine-5-carbonitrile
Uniqueness: The presence of both the biphenyl and chlorophenyl groups in 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile provides a unique combination of electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique electronic properties.
Eigenschaften
CAS-Nummer |
629643-18-1 |
|---|---|
Molekularformel |
C22H17ClN2O |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C22H17ClN2O/c23-19-7-4-8-20(13-19)25-22(14-21(15-24)26-25)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22H,14H2 |
InChI-Schlüssel |
FNYTXFDMMRIUQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

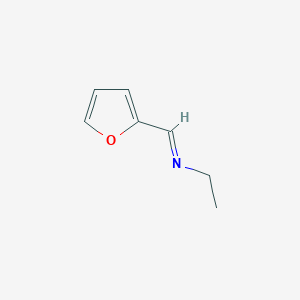
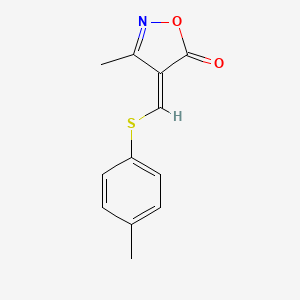
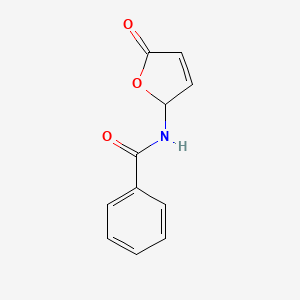

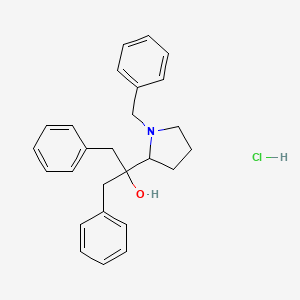
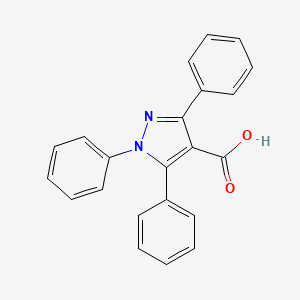
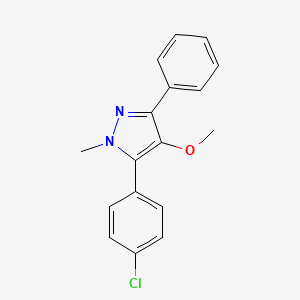
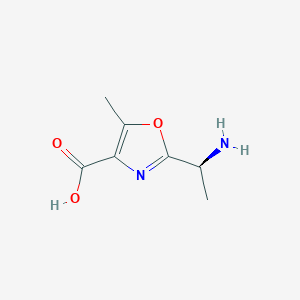
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

